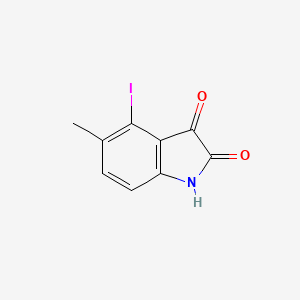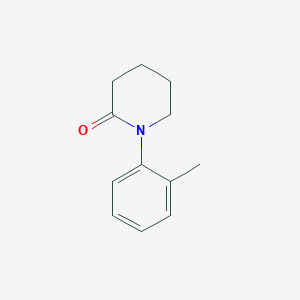
Propanal, 3-(2-naphthalenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 3-(2-naphthalenylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propanal group attached to a naphthalenylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-(2-naphthalenylthio)- typically involves the reaction of propanal with a naphthalenylthio derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the naphthalenylthio group to the carbonyl carbon of propanal. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
While specific industrial production methods for Propanal, 3-(2-naphthalenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 3-(2-naphthalenylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalenylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 3-(2-naphthalenylthio)propanoic acid.
Reduction: Formation of 3-(2-naphthalenylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanal, 3-(2-naphthalenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanal, 3-(2-naphthalenylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalenylthio moiety may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the naphthalenylthio group.
3-(2-Naphthalenylthio)propanol: A reduced form of Propanal, 3-(2-naphthalenylthio)-.
3-(2-Naphthalenylthio)propanoic acid: An oxidized form of Propanal, 3-(2-naphthalenylthio)-.
Uniqueness
Propanal, 3-(2-naphthalenylthio)- is unique due to the presence of both an aldehyde group and a naphthalenylthio moiety
Propiedades
Número CAS |
100752-53-2 |
|---|---|
Fórmula molecular |
C13H12OS |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C13H12OS/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-8,10H,3,9H2 |
Clave InChI |
QOPISSWQXXHKJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)


![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)




![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
